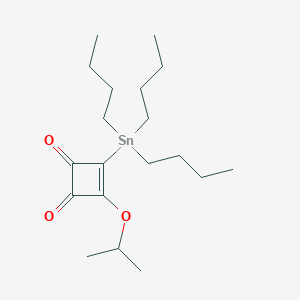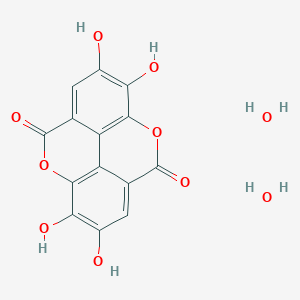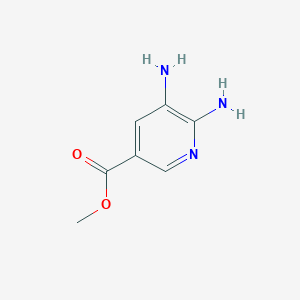
5,6-二氨基烟酸甲酯
描述
“Methyl 5,6-diaminonicotinate” is a chemical compound . It is used in scientific research and has unique properties that make it valuable for various applications, including drug development and organic synthesis.
Molecular Structure Analysis
The molecular formula of “Methyl 5,6-diaminonicotinate” is C₇H₉N₃O₂ . The molecular weight is 167.17 . The compound’s structure can be analyzed using various techniques, including NMR, HPLC, LC-MS, and UPLC .
Physical And Chemical Properties Analysis
“Methyl 5,6-diaminonicotinate” is a white crystalline powder that is soluble in methanol and ethanol . It has a molecular weight of 177.19 g/mol and a melting point of 220-222 °C .
科学研究应用
Energetic Material Development
Research on nitrogen-rich salts derived from similar compounds, such as 2-methyl-5-nitraminotetrazole and its derivatives, demonstrates their application in creating secondary explosives with low sensitivities. These compounds exhibit significant potential as energetic materials due to their high nitrogen content, offering lower sensitivity and potentially higher performance compared to traditional explosives (Fendt et al., 2011).
Spectroscopic Analysis and Structure Elucidation
Studies involving compounds like 5,6-diamino uracil and derivatives highlight the use of vibrational spectroscopy (FT-IR, FT-Raman) and computational methods (DFT calculations) for structural analysis. These techniques allow for the detailed interpretation of molecular vibrations, contributing to the understanding of molecular structures and their properties (Krishnakumar & Ramasamy, 2007).
Biological and Medicinal Chemistry
The synthesis and characterization of compounds like S-adenosylmethionine derivatives illustrate their biological significance as methyl donors in various enzymatic reactions. Such compounds are involved in diverse biological processes, including the synthesis of essential biomolecules and epigenetic regulation, highlighting their importance in biochemistry and medicinal research (Fontecave et al., 2004).
Coordination Chemistry and Metal Complexes
Research into the coordination of similar compounds to metal ions provides insights into the creation of novel metal complexes with potential applications in catalysis, materials science, and antitumor activity. Such studies involve the synthesis of ligands based on diamino sugar derivatives and their coordination with ruthenium, rhodium, and iridium, demonstrating the versatility of these compounds in forming metal complexes with significant biological and catalytic activities (Böge et al., 2015).
Magnetic Properties and Material Science
Investigations into the magnetic properties derived from the coordination of similar compounds to metal ions underscore their potential in material science. Such research aims to understand the structural diversity and magnetic behavior of compounds, paving the way for the development of new materials with tailored magnetic properties (Razquin-Bobillo et al., 2022).
安全和危害
“Methyl 5,6-diaminonicotinate” is classified as a warning signal word . It has several hazard statements, including H302-H312-H315-H319-H332-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
属性
IUPAC Name |
methyl 5,6-diaminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,8H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFTZZIOEVUOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432789 | |
| Record name | METHYL 5,6-DIAMINONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6-diaminonicotinate | |
CAS RN |
104685-76-9 | |
| Record name | METHYL 5,6-DIAMINONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5,6-diaminopyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B173906.png)
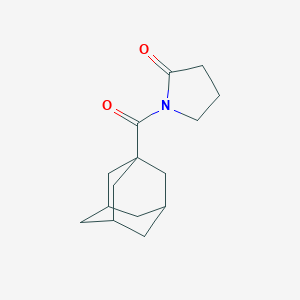
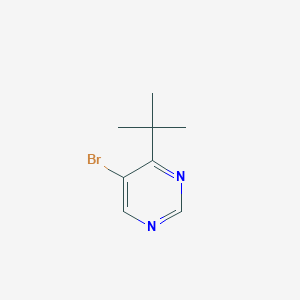
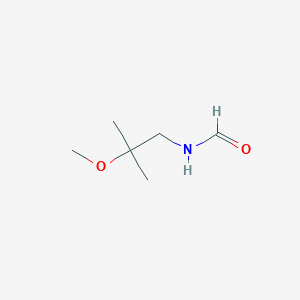
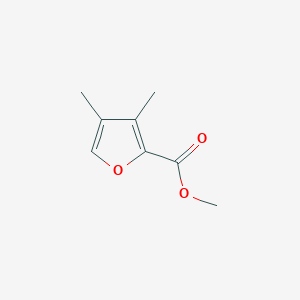
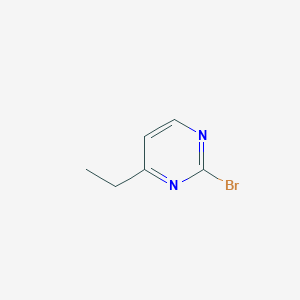
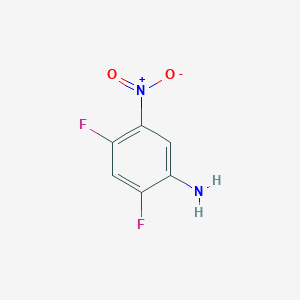
![1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B173933.png)
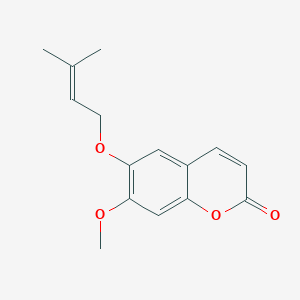
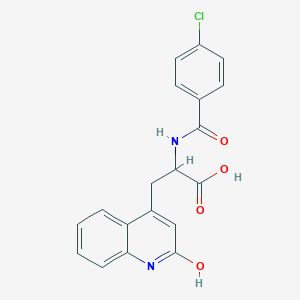
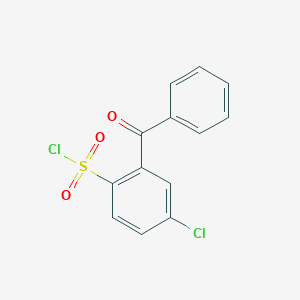
![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)
